molecular formula C12H11N3O2 B14593433 2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-25-9

2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol

Katalognummer: B14593433
CAS-Nummer: 61466-25-9
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: VJFDCBRHFDHCRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound with a unique structure that combines elements of both benzopyran and pyrimidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Another approach involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various types of chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.

Wissenschaftliche Forschungsanwendungen

2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they likely involve modulation of signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Amino-7-methyl-5H-1benzopyrano[4,3-d]pyrimidin-5-ol apart from similar compounds is its unique structural combination of benzopyran and pyrimidine elements

Eigenschaften

CAS-Nummer

61466-25-9

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

2-amino-7-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C12H11N3O2/c1-6-3-2-4-7-9-8(5-14-12(13)15-9)11(16)17-10(6)7/h2-5,11,16H,1H3,(H2,13,14,15)

InChI-Schlüssel

VJFDCBRHFDHCRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)C3=NC(=NC=C3C(O2)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.